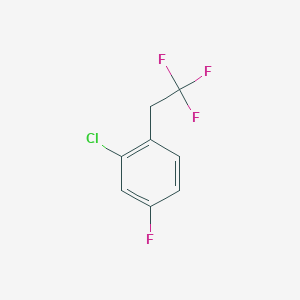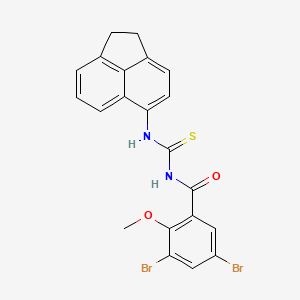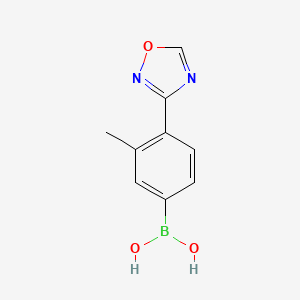
2-Chloro-4-fluoro-1-(2,2,2-trifluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-1-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H5ClF4. It is a colorless to pale yellow liquid with a distinct odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One method to synthesize 2-Chloro-4-fluoro-1-(2,2,2-trifluoroethyl)benzene involves the reaction of 2-chloro-4-fluorotoluene with trichloromethane in the presence of aluminum chloride. This reaction yields the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring the compound meets industrial standards for use as an intermediate in various chemical processes .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-1-(2,2,2-trifluoroethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield different substituted benzene derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-4-fluoro-1-(2,2,2-trifluoroethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized as a solvent and catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-1-(2,2,2-trifluoroethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, influencing biochemical pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a trifluoroethyl group.
1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene: Similar in structure but with different positioning of the chlorine and fluorine atoms
Uniqueness
2-Chloro-4-fluoro-1-(2,2,2-trifluoroethyl)benzene is unique due to its specific arrangement of chlorine, fluorine, and trifluoroethyl groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C8H5ClF4 |
|---|---|
Molecular Weight |
212.57 g/mol |
IUPAC Name |
2-chloro-4-fluoro-1-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H5ClF4/c9-7-3-6(10)2-1-5(7)4-8(11,12)13/h1-3H,4H2 |
InChI Key |
VBYCTYJZLFHCLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B12455263.png)
![4-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12455266.png)
![2-(4-Tert-butylphenyl)-6-(naphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12455271.png)


![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B12455289.png)

amino}cyclopentanecarboxamide](/img/structure/B12455303.png)
![2-(2,5-Dimethyl-7-pentafluoroethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12455305.png)
![5-bromo-2-methoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12455309.png)
![5-(4-bromophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B12455310.png)

![N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-N-methylacetamide](/img/structure/B12455334.png)
![4,4'-[(1-Phenylpyrazole-3,5-diyl)bis(ethene-2,1-diyl)]diphenol](/img/structure/B12455338.png)
